[1,1'-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate
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Overview
Description
[1,1’-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate is an organic compound that features a unique structure combining a bicyclohexane moiety with a 2-methylprop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate typically involves the esterification of [1,1’-Bi(cyclohexane)]-1-ol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of [1,1’-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
[1,1’-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which [1,1’-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active compounds that interact with biological pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simpler analog with a single cyclohexane ring.
Cyclohexanol: Contains a hydroxyl group instead of an ester group.
Cyclohexanone: Features a ketone group instead of an ester group.
Uniqueness
The unique combination of a bicyclohexane moiety with a 2-methylprop-2-enoate group distinguishes [1,1’-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate from other similar compounds. This structure imparts specific chemical and physical properties that are valuable in various applications.
Properties
CAS No. |
215179-76-3 |
---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
(1-cyclohexylcyclohexyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H26O2/c1-13(2)15(17)18-16(11-7-4-8-12-16)14-9-5-3-6-10-14/h14H,1,3-12H2,2H3 |
InChI Key |
KRMWWIQCEHLYKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1(CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
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